3-methoxy-3-methyl-2-phenylbutanoic acid
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Overview
Description
3-methoxy-3-methyl-2-phenylbutanoic acid is an organic compound with the molecular formula C12H16O3. It is a chiral compound, meaning it has two enantiomers, which are mirror images of each other. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-3-methyl-2-phenylbutanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxy-3-methyl-2-phenylbutanone with a suitable oxidizing agent to form the corresponding carboxylic acid. The reaction conditions typically involve the use of a solvent such as methanol and a catalyst to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using ozone or other oxidizing agents. These methods are designed to be efficient and environmentally friendly, minimizing the production of harmful by-products .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-3-methyl-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
3-methoxy-3-methyl-2-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-methoxy-3-methyl-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-phenylbutanoic acid: This compound has a similar structure but lacks the methoxy group.
2-methyl-3-methoxy-4-phenylbutanoic acid: This compound has a different substitution pattern on the butanoic acid backbone.
Uniqueness
3-methoxy-3-methyl-2-phenylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interactions with other molecules, making it valuable for various applications.
Properties
CAS No. |
1148027-22-8 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-methoxy-3-methyl-2-phenylbutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-12(2,15-3)10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14) |
InChI Key |
WIJIRZQPVVFTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)C(=O)O)OC |
Purity |
0 |
Origin of Product |
United States |
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